molecular formula C13H26N2O2 B1381937 tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate CAS No. 1205748-73-7

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Cat. No. B1381937
M. Wt: 242.36 g/mol
InChI Key: KIWAXOBIGFPKSJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is also known by its IUPAC name, tert-butyl 4-(2-aminoethyl)-1-azepanecarboxylate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate” consists of a seven-membered azepane ring with a tert-butyl carboxylate group and an ethylamine group attached . The compound has a molecular weight of 242.36 g/mol .


Physical And Chemical Properties Analysis

“tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 242.199428076 g/mol . The topological polar surface area is 55.6 Ų , and it has a complexity of 248 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate primarily revolves around its synthesis and structural analysis. For example, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, from a related ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. The compound, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, has a bicyclo[2.2.2]octane structure comprising a lactone moiety and a piperidine ring, existing as diastereomers in a 1:1 ratio in the crystal form. This work exemplifies the intricate molecular structures and synthesis pathways associated with tert-butyl azepane derivatives (Moriguchi et al., 2014).

Synthetic Utility in Organic Chemistry

tert-Butyl azepane derivatives are also pivotal in organic synthesis. For instance, Gomi et al. (2012) described the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115. The synthesis process demonstrates the compound's significance in drug development and its potential for large-scale production, reflecting its utility in synthetic organic chemistry (Gomi et al., 2012).

Chemical Reactivity and Applications

The chemical reactivity and applications of tert-butyl azepane derivatives are diverse. For example, Larin et al. (2014) explored the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, investigating the stereoselective epoxidation of these substrates. The resulting compounds, new pseudosaccharides, demonstrate the intricate reactivity and potential applications of tert-butyl azepane derivatives in creating novel molecular structures (Larin et al., 2014).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin, it’s advised to remove the person to fresh air and wash with plenty of soap and water .

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWAXOBIGFPKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

CAS RN

1205748-73-7
Record name tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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